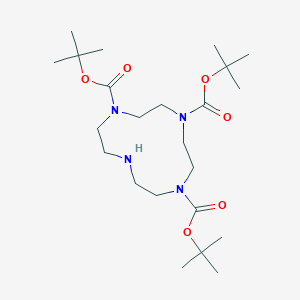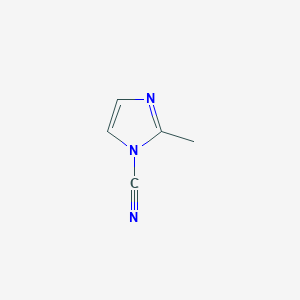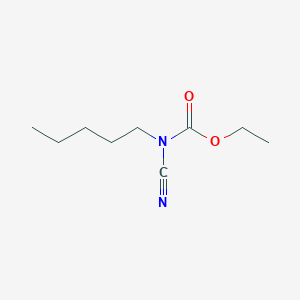
2'-Aminobiphenyl-3-carbonsäure
Übersicht
Beschreibung
2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position
Wissenschaftliche Forschungsanwendungen
2’-Aminobiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its versatile chemical properties.
Wirkmechanismus
Mode of Action
For instance, they can undergo reductive amination reactions, where carboxylic acids act as electrophiles . This involves a silane-mediated amidation followed by a Zn (OAc) 2 -catalyzed amide reduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2’-Aminobiphenyl-3-carboxylic acid . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Aminobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 2’-nitrobiphenyl, followed by reduction to yield 2’-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 3 position.
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2’-nitrobiphenyl.
Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Carboxylation: The resulting 2’-aminobiphenyl is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 2’-Aminobiphenyl-3-carboxylic acid typically involves similar steps but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 2’-Nitrobiphenyl-3-carboxylic acid.
Reduction: 2’-Aminobiphenyl-3-methanol.
Substitution: N-acyl-2’-aminobiphenyl-3-carboxylic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Aminobiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
2’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxyl group instead of an amino group.
3-Aminobiphenyl-2-carboxylic acid: Amino and carboxylic acid groups are at different positions.
Uniqueness
2’-Aminobiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This unique arrangement allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOICWOHZSZVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378213 | |
| Record name | 2'-amino-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177171-15-2 | |
| Record name | 2'-amino-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)
![3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B62095.png)




